
(5-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid is an organoboron compound that features a thiophene ring substituted with an ethyl(methyl)amino group and a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid typically involves the functionalization of a thiophene ring. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a halogenated thiophene derivative with an organoboron reagent under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(5-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The boronic acid group can be reduced to form boranes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the boronic acid group can produce boranes.
Scientific Research Applications
(5-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of (5-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies . The thiophene ring can interact with aromatic residues in proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-boronic acid: Lacks the ethyl(methyl)amino group, making it less versatile in certain applications.
(5-(Methylamino)thiophen-2-yl)boronic acid: Similar structure but with a different substituent on the amino group, which can affect its reactivity and binding properties.
Uniqueness
(5-(Ethyl(methyl)amino)thiophen-2-yl)boronic acid is unique due to the presence of both the ethyl(methyl)amino group and the boronic acid group. This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H12BNO2S |
|---|---|
Molecular Weight |
185.06 g/mol |
IUPAC Name |
[5-[ethyl(methyl)amino]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C7H12BNO2S/c1-3-9(2)7-5-4-6(12-7)8(10)11/h4-5,10-11H,3H2,1-2H3 |
InChI Key |
GSYOTCUSTSAXJQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)N(C)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


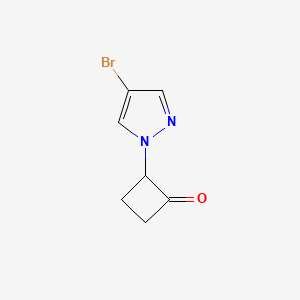
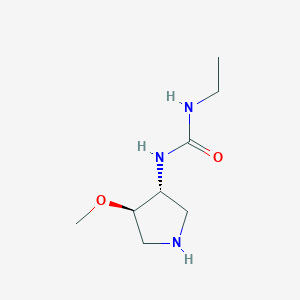
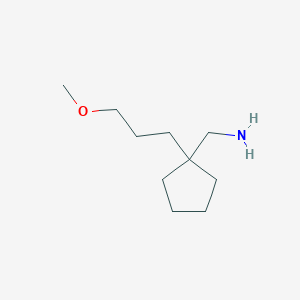

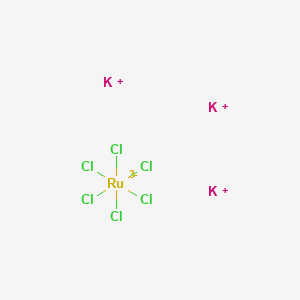
![tert-Butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-3-carboxylate](/img/structure/B13345161.png)
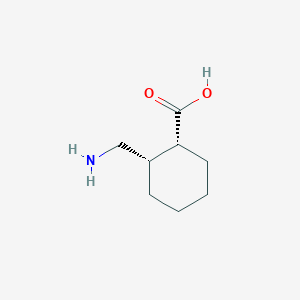

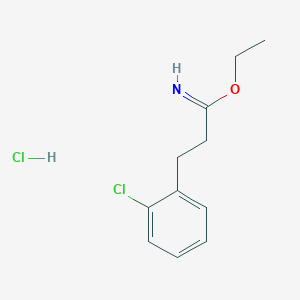

![1H-Pyrrolo[2,3-b]pyridine-2-sulfonyl chloride](/img/structure/B13345199.png)
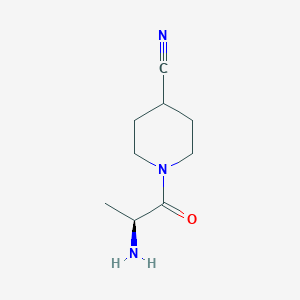
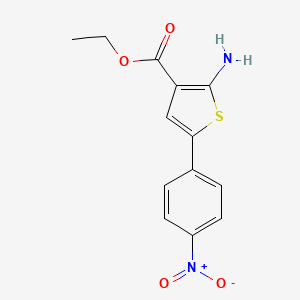
![3-(4-(Diphenylamino)phenyl)dibenzo[f,h]pyrazino[2,3-b]quinoxaline-11,12-dicarbonitrile](/img/structure/B13345210.png)
